molecular formula C11H9NO4 B2429478 5-[(2-oxo-1,2-dihydropyridin-1-yl)methyl]furan-2-carboxylic acid CAS No. 923216-10-8

5-[(2-oxo-1,2-dihydropyridin-1-yl)methyl]furan-2-carboxylic acid

Cat. No.: B2429478
CAS No.: 923216-10-8
M. Wt: 219.196
InChI Key: BMWUBMWNKZHABU-UHFFFAOYSA-N
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Description

5-[(2-oxo-1,2-dihydropyridin-1-yl)methyl]furan-2-carboxylic acid is a heterocyclic compound that features both pyridine and furan rings in its structure

Scientific Research Applications

5-[(2-oxo-1,2-dihydropyridin-1-yl)methyl]furan-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-oxo-1,2-dihydropyridin-1-yl)methyl]furan-2-carboxylic acid typically involves the reaction of 2-furoic acid with 2-oxopyridine-1(2H)-ylmethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[(2-oxo-1,2-dihydropyridin-1-yl)methyl]furan-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products

    Oxidation: Furanones.

    Reduction: Piperidine derivatives.

    Substitution: Halogenated or alkylated furan derivatives.

Mechanism of Action

The mechanism of action of 5-[(2-oxo-1,2-dihydropyridin-1-yl)methyl]furan-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    2-furoic acid: A simpler compound with a furan ring, used in various chemical syntheses.

    2-oxopyridine: A compound with a pyridine ring, known for its reactivity and use in heterocyclic chemistry.

    Pyridine-2-carboxylic acid: Another heterocyclic compound with similar structural features.

Uniqueness

5-[(2-oxo-1,2-dihydropyridin-1-yl)methyl]furan-2-carboxylic acid is unique due to the combination of both pyridine and furan rings in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile building block for the synthesis of more complex molecules .

Properties

IUPAC Name

5-[(2-oxopyridin-1-yl)methyl]furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4/c13-10-3-1-2-6-12(10)7-8-4-5-9(16-8)11(14)15/h1-6H,7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMWUBMWNKZHABU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C=C1)CC2=CC=C(O2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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